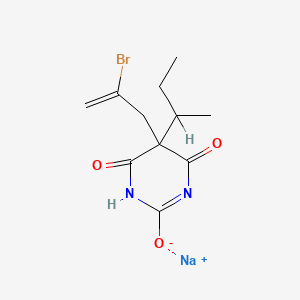
Butallylonal sodium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butallylonal sodium is a barbiturate derivative that was invented in the 1920s. It has sedative properties and was primarily used as an anesthetic in veterinary medicine. This compound is considered similar in effects to pentobarbital but is longer in action, being classified as an intermediate-acting barbiturate rather than a short-acting one .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butallylonal sodium involves the reaction of 5-sec-butyl-5-(beta-bromoallyl)barbituric acid with sodium hydroxide. The reaction typically occurs under controlled conditions to ensure the formation of the sodium salt. The general reaction can be represented as follows:
5-sec-butyl-5-(beta-bromoallyl)barbituric acid+NaOH→Butallylonal sodium+H2O
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using the same basic reaction but with optimized conditions for higher yield and purity. This includes precise control of temperature, pH, and reaction time. The use of high-purity reagents and solvents is crucial to minimize impurities and ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Butallylonal sodium undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The bromine atom in the beta-bromoallyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives .
Scientific Research Applications
Butallylonal sodium has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies involving the central nervous system due to its sedative properties.
Medicine: Investigated for its potential use in anesthesia and as a sedative in veterinary medicine.
Mechanism of Action
Butallylonal sodium exerts its effects by potentiating the activity of gamma-aminobutyric acid (GABA) receptors in the central nervous system. This potentiation increases chloride ion conductance, resulting in inhibitory post-synaptic currents and ultimately inhibition of neuronal activity. The molecular targets include GABA_A receptors, which play a crucial role in mediating the sedative and anesthetic effects of this compound .
Comparison with Similar Compounds
Similar Compounds
Pentobarbital: A short-acting barbiturate with similar sedative properties but shorter duration of action.
Phenobarbital: A long-acting barbiturate used primarily as an anticonvulsant.
Secobarbital: Another short-acting barbiturate used for its sedative and hypnotic effects.
Uniqueness
Butallylonal sodium is unique in its intermediate duration of action, making it suitable for applications where a longer-lasting sedative effect is desired compared to short-acting barbiturates like pentobarbital. Its specific chemical structure, featuring a beta-bromoallyl group, also distinguishes it from other barbiturates .
Properties
CAS No. |
3486-86-0 |
|---|---|
Molecular Formula |
C11H14BrN2NaO3 |
Molecular Weight |
325.13 g/mol |
IUPAC Name |
sodium;5-(2-bromoprop-2-enyl)-5-butan-2-yl-4,6-dioxo-1H-pyrimidin-2-olate |
InChI |
InChI=1S/C11H15BrN2O3.Na/c1-4-6(2)11(5-7(3)12)8(15)13-10(17)14-9(11)16;/h6H,3-5H2,1-2H3,(H2,13,14,15,16,17);/q;+1/p-1 |
InChI Key |
WITMQGCBPSZFPH-UHFFFAOYSA-M |
Canonical SMILES |
CCC(C)C1(C(=O)NC(=NC1=O)[O-])CC(=C)Br.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Hydroxy-8,8-dimethyltetrahydro-4,7-methanobenzo[d][1,3,2]dioxaborole-4(3aH)-carboxylic acid](/img/structure/B14135528.png)
![Propan-2-yl [4-(3-methyl-1,3-oxazolidin-2-yl)phenyl]carbamate](/img/structure/B14135535.png)

![Benzene, [(trifluoromethyl)seleno]-](/img/structure/B14135539.png)
![4-[[(E)-3-phenylprop-2-enylidene]amino]-3-(4-pyridyl)-1H-1,2,4-triazole-5-thione](/img/structure/B14135547.png)
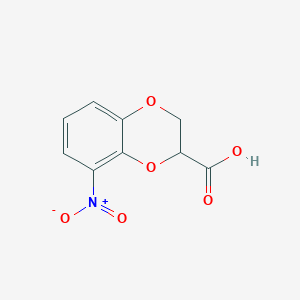
![1-[2-(2-Chlorophenoxy)ethyl]piperazine hydrochloride](/img/structure/B14135559.png)
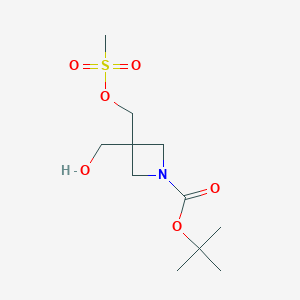
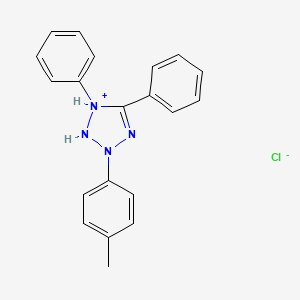

![5-Chloro-N-[6-(piperidin-1-YL)hexyl]-1H-indazol-3-amine](/img/structure/B14135577.png)
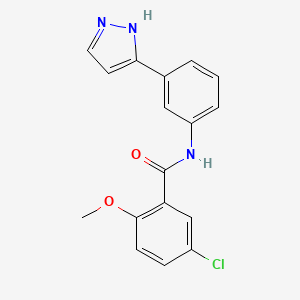
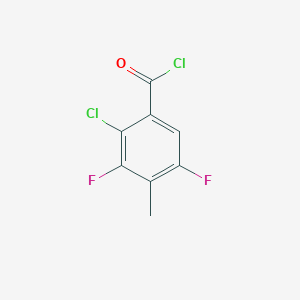
![Bicyclo[4.2.1]nonan-3-one](/img/structure/B14135600.png)
